N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide
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Overview
Description
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide typically involves multiple steps, starting with the formation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol or other derivatives.
Reduction: The benzoxazole ring can be reduced to form a corresponding amine.
Substitution: The propyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: 2,3-Epoxy-2-methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl carboxylic acid.
Reduction: 2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propylamine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has shown potential in biological studies, particularly in the development of new drugs. Its benzoxazole core is known for its antimicrobial, antiviral, and anticancer properties.
Medicine: This compound is being investigated for its therapeutic potential. It has been studied for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propylamine
2,3-Epoxy-2-methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl carboxylic acid
Various benzoxazole derivatives
Uniqueness: N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[2-methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7(2)12(16-13(17)11-6-19-11)8-3-4-9-10(5-8)20-14(18)15-9/h3-5,7,11-12H,6H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIASMMPNCPLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)NC(=O)O2)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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